3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a solvent-free condensation/reduction reaction sequence. Starting from 3-methyl-1-phenyl-5-pyrazolone, the compound is synthesized by reacting with various benzaldehydes catalyzed by sodium acetate at room temperature . The reaction conditions are mild, and the products are isolated by simple filtration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key is to optimize the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis in cancer cells through the activation of p53-mediated pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with potential biological activities.
Uniqueness
What sets 3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-12(10(3)15-17)13-7-11-5-6-14-16(11)4/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
GXWLKMFVUBUFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C)C(C)C |
Origin of Product |
United States |
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